Magnesium malate

Description

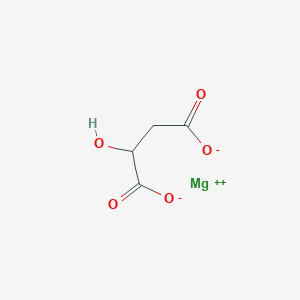

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.Mg/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQQIWNDAXACSR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4MgO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893860 | |

| Record name | Magnesium malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869-06-7 | |

| Record name | Magnesium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium malate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA9X9UJA2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Malate for Research Applications

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of magnesium malate, a compound of significant interest for its high bioavailability as a magnesium source. This document details established synthesis protocols, analytical characterization methodologies, and relevant biological context to support research and development activities.

Synthesis of this compound

This compound is typically synthesized through an acid-base reaction between malic acid and a magnesium precursor, such as magnesium carbonate or magnesium oxide, in an aqueous solution. The resulting this compound can then be isolated and purified through crystallization.

Experimental Protocol: Synthesis from L-Malic Acid and Magnesium Carbonate

This protocol is adapted from established patent literature, providing a reliable method for producing this compound with a high chelation rate.[1]

Materials:

-

L-Malic Acid (C₄H₆O₅)

-

Magnesium Carbonate (MgCO₃) or Magnesium Oxide (MgO)

-

Deionized Water

-

Activated Carbon

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus (e.g., Büchner funnel with vacuum flask)

-

Drying oven

Procedure:

-

Dissolution: Dissolve L-malic acid in deionized water in the reaction vessel. A typical mass-to-volume ratio is 320-400 g/L.[1]

-

Heating: Heat the solution to 75-85°C with continuous stirring.[1]

-

Addition of Magnesium Source: Slowly add magnesium carbonate or magnesium oxide in batches to the heated malic acid solution. A slight molar excess of malic acid (e.g., a 1.1:1 to 1.3:1 molar ratio of malic acid to magnesium) is recommended to ensure complete reaction of the magnesium source.[1]

-

Reaction: After the addition is complete, increase the temperature to 105-120°C and continue stirring until the magnesium source is completely dissolved.[1]

-

Decolorization: Add a small amount of activated carbon to the hot solution to remove colored impurities and stir for a short period.

-

Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.

-

Crystallization: Concentrate the filtrate under reduced pressure to approximately 2/5 of its original volume to induce crystallization.[1]

-

Isolation and Drying: Collect the this compound crystals by vacuum filtration. The mother liquor can be recycled for subsequent batches to improve overall yield.[1] Wash the crystals with a small amount of cold deionized water.

-

Drying: Dry the purified this compound crystals in an oven at 60-70°C to a constant weight.[1]

Logical Relationship of Synthesis

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are commonly employed.

Quantitative Data Summary

The following table summarizes the compositional analysis of di-magnesium malate, which is considered scientifically indistinguishable from this compound, from eight production lots.[2][3]

| Parameter | Average (%) | Maximum (%) | Minimum (%) | Method of Analysis |

| Magnesium | 22.05 | 22.53 | 21.46 | Inductively Coupled Plasma (ICP) Spectrometry[2] |

| Malic Acid | 54.35 | 56.40 | 53.10 | High-Performance Liquid Chromatography (HPLC)[2] |

| Moisture | 9.83 | 11.14 | 8.26 | Calculated[2] |

Experimental Protocols for Characterization

Principle: ICP-AES is used to determine the elemental composition of the sample. The sample is introduced into an argon plasma, which excites the magnesium atoms. The excited atoms emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of magnesium in the sample.

Protocol:

-

Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in a suitable acidic solution (e.g., dilute nitric acid) to a known volume.

-

Standard Preparation: Prepare a series of magnesium standard solutions of known concentrations.

-

Instrument Setup: Set up the ICP-AES instrument according to the manufacturer's instructions, selecting the appropriate wavelength for magnesium analysis.

-

Analysis: Aspirate the blank, standards, and sample solutions into the plasma and record the emission intensities.

-

Quantification: Generate a calibration curve from the standard solutions and determine the concentration of magnesium in the sample.

Principle: HPLC is used to separate, identify, and quantify the malate content and potential impurities such as fumaric and maleic acid.[2] The separation is based on the differential partitioning of the analytes between a mobile phase and a stationary phase.

Protocol:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a known concentration.

-

Standard Preparation: Prepare standard solutions of malic acid, fumaric acid, and maleic acid of known concentrations.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: An acidic aqueous buffer.

-

Detection: UV detector at an appropriate wavelength.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify and quantify the malate peak and any impurity peaks by comparing their retention times and peak areas to those of the standards.

Principle: FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the coordination between the magnesium ion and the carboxylate groups of malic acid.[2]

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with dry potassium bromide (KBr) and pressing the mixture into a thin disk.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Interpretation: Analyze the spectrum for characteristic absorption bands. The formation of the magnesium salt is confirmed by the disappearance of the carboxylic acid C=O stretching band of malic acid and the appearance of characteristic symmetric and asymmetric stretching bands of the carboxylate anion.

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound in solution. Chelation of the magnesium ion to the malate ligand is expected to cause shifts in the NMR signals of the protons and carbons near the coordination sites.[4]

Protocol:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Interpretation: Compare the spectra of this compound to that of free malic acid. Shifts in the chemical shifts of the protons and carbons of the malate backbone are indicative of coordination with the magnesium ion.

Principle: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of this compound and to determine the presence and number of water molecules of hydration.

Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample into an appropriate crucible (e.g., alumina).

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Interpretation:

-

TGA: The weight loss at specific temperatures corresponds to the loss of water of hydration and subsequent decomposition of the molecule.

-

DSC: Endothermic or exothermic peaks indicate phase transitions, melting, or decomposition.

-

Experimental Workflow

Biological Relevance: Role of Magnesium in mTOR Signaling

While this compound is valued for its bioavailability, its biological effects are primarily attributed to the roles of magnesium and malate ions following dissociation. Magnesium ions are crucial cofactors for hundreds of enzymes and play a vital role in numerous cellular signaling pathways. One such critical pathway is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

Magnesium enhances mTOR signaling, which is essential for muscle differentiation, regeneration, and the maintenance of muscle mass.[5] It activates the mTOR pathway, leading to increased protein synthesis in muscle cells.[5] This is particularly relevant in the context of age-related muscle loss (sarcopenia).[5]

Magnesium-Dependent mTOR Signaling Pathway

References

- 1. CN104355989A - Method for preparing this compound - Google Patents [patents.google.com]

- 2. Evaluation of di‐this compound, used as a novel food ingredient and as a source of magnesium in foods for the general population, food supplements, total diet replacement for weight control and food for special medical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Cellular Uptake of Magnesium Maltol and Ethylmaltol Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Cellular Choreography of Magnesium Malate: A Technical Guide to its Mechanism of Action

For Immediate Release

[City, State] – [Date] – This technical guide delineates the intricate cellular mechanisms of action of magnesium malate, providing an in-depth resource for researchers, scientists, and drug development professionals. By dissecting the distinct yet synergistic roles of its constituent components, magnesium and malate, this document elucidates their profound impact on cellular bioenergetics, enzymatic activity, and signaling pathways.

Executive Summary

This compound, a compound formed from the essential mineral magnesium and the Krebs cycle intermediate malate, is more than a simple dietary supplement. At the cellular level, its dissociated components are pivotal players in fundamental biochemical processes. Magnesium is an indispensable cofactor for hundreds of enzymes, a key regulator of ion channels, and is critical for the stability and function of ATP.[1] Malate is a central metabolite in cellular respiration, facilitating the transport of reducing equivalents across the mitochondrial membrane via the malate-aspartate shuttle and directly participating in the Krebs cycle. This guide explores their combined influence on cellular function, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways to provide a comprehensive understanding of this compound's cellular mechanism of action.

The Cellular Roles of Magnesium and Malate

Upon entering the cellular environment, this compound dissociates into magnesium ions (Mg²⁺) and malate. While they do not act as a single compound at the cellular level, their simultaneous availability can synergistically enhance metabolic efficiency.

Magnesium: The Master Regulator

Intracellular magnesium is a crucial second messenger and cofactor. The total cellular magnesium concentration is estimated to be in the range of 17-25 mM, with the majority being bound to ATP, proteins, and other molecules.[2][3] The free intracellular magnesium concentration is tightly regulated and typically maintained between 0.5 and 1.0 mM.[2] This concentration is critical for a multitude of cellular functions:

-

Enzyme Catalysis: Magnesium is a cofactor for over 300 enzymatic reactions, including all ATP-dependent reactions. It stabilizes the phosphate groups of ATP, facilitating nucleophilic attack and phosphoryl transfer. Key magnesium-dependent enzymes in energy metabolism include hexokinase, phosphofructokinase (PFK), and pyruvate kinase.

-

ATP Stability and Function: Magnesium binds to ATP to form Mg-ATP, the biologically active form of this energy currency. This complex is the true substrate for most kinases and ATPases.

-

Ion Channel Regulation: Magnesium ions can modulate the activity of various ion channels, most notably by blocking the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, in a voltage-dependent manner. This has significant implications for neuronal excitability and synaptic plasticity. It also influences the transport of other ions like potassium and calcium across cell membranes.

-

Genetic Material Stability: Magnesium ions play a structural role in stabilizing the conformation of DNA and RNA.

Malate: The Metabolic Hub

Malate is a dicarboxylic acid that serves as a key intermediate in several metabolic pathways. Its intracellular concentration can vary depending on the cell type and metabolic state, with reported values in E. coli ranging from 900-1559 µM.[4] Its primary roles include:

-

Krebs Cycle Intermediate: Malate is a crucial component of the Krebs (citric acid) cycle, where it is oxidized to oxaloacetate by malate dehydrogenase, a reaction that generates NADH.

-

Malate-Aspartate Shuttle: Malate is the central molecule in the malate-aspartate shuttle, a primary mechanism for translocating reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix in tissues like the heart and liver. This shuttle is more energy-efficient than the glycerol-3-phosphate shuttle, yielding a higher number of ATP molecules per molecule of glucose.[1]

-

Anaplerosis: Malate can be generated from pyruvate, replenishing the Krebs cycle with intermediates, a process known as anaplerosis.

Quantitative Data on Key Cellular Components

The following tables summarize key quantitative data related to the cellular mechanism of action of magnesium and malate.

Table 1: Intracellular Concentrations of Key Metabolites

| Metabolite | Cellular Compartment | Typical Concentration Range | References |

| Total Magnesium | Whole Cell | 17 - 25 mM | [2][3] |

| Free Magnesium (Mg²⁺) | Cytosol | 0.5 - 1.0 mM | [2] |

| Mitochondrial Matrix | 0.8 - 1.2 mM | [2] | |

| Malate | E. coli (as a proxy) | 900 - 1559 µM | [4] |

Table 2: Kinetic Parameters of Key Magnesium-Dependent Glycolytic Enzymes

| Enzyme | Substrate | Kₘ | Vₘₐₓ | Conditions | References |

| Hexokinase | Glucose | ~40 µM | Enzyme-dependent | Rat heart cytosol | [5] |

| Phosphofructokinase | Fructose-6-Phosphate | ~0.011 mM | Enzyme-dependent | In the absence of allosteric effectors | [6] |

| MgATP²⁻ | 3 µM | Enzyme-dependent | Setaria cervi | [7] | |

| Pyruvate Kinase | Phosphoenolpyruvate | Varies | Enzyme-dependent | ATP is a competitive inhibitor with respect to ADP and PEP at 10 mM Mg²⁺ | [8] |

Table 3: Kinetic Parameters of Malate-Aspartate Shuttle Enzymes

| Enzyme | Substrate | Kₘ | Vₘₐₓ / kcat | Conditions | References |

| Mitochondrial Malate Dehydrogenase | Malate | 0.38 mM - 3.13 mM | Enzyme-dependent | Sweet potato mitochondria / Normal human breast tissue | [9][10] |

| NAD⁺ | 0.43 mM | Enzyme-dependent | Normal human breast tissue | [9] | |

| Cytosolic Malate Dehydrogenase | Oxaloacetate | 20 - 189 µM | Enzyme-dependent | Microbial | [11] |

| NADH | 14 - 90 µM | Enzyme-dependent | Microbial | [11] | |

| Aspartate Aminotransferase | Aspartate | Varies | Enzyme-dependent | Differential kinetic properties between cytosolic and mitochondrial isoenzymes | [4] |

| α-Ketoglutarate | Varies | Enzyme-dependent |

Signaling Pathways and Metabolic Workflows

The interplay between magnesium and malate significantly impacts cellular energy production. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

Magnesium's Role in Glycolysis

Caption: Magnesium's role as a cofactor for key glycolytic enzymes.

The Malate-Aspartate Shuttle

Caption: The Malate-Aspartate shuttle for NADH transport.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of magnesium and malate's cellular effects.

Measurement of Intracellular ATP Levels using a Luciferase-Based Assay

Principle: This method quantifies ATP based on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces a luminescent signal directly proportional to the ATP concentration.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency in a 96-well white-walled plate suitable for luminescence measurements.

-

Treat cells with this compound or its individual components at various concentrations and for desired time points. Include appropriate vehicle controls.

-

-

Reagent Preparation:

-

ATP Assay Buffer: Thaw the commercially available ATP assay buffer.

-

D-Luciferin Solution: Dissolve D-luciferin in the assay buffer to a final concentration of 0.4 mg/mL.[12]

-

ATP Detection Cocktail: Immediately before use, add firefly luciferase to the D-luciferin solution at a ratio of 1 µL of luciferase to 100 µL of the D-luciferin solution.[12]

-

-

ATP Standard Curve Preparation:

-

Prepare a series of ATP standards by serially diluting a stock solution of known concentration (e.g., 10 µM to 0 pmol) in the same medium or buffer as the cell samples.[13]

-

-

Luminescence Measurement:

-

For adherent cells, remove the culture medium and add a cell lysis reagent to release intracellular ATP. For suspension cells, the lysis reagent can be added directly to the cell suspension.

-

Add 100 µL of the ATP Detection Cocktail to each well containing the cell lysate or ATP standard.

-

Quickly mix and measure the luminescence using a luminometer. The signal is typically stable for about one minute.[12]

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no ATP) from all readings.

-

Generate a standard curve by plotting the luminescence values of the ATP standards against their known concentrations.

-

Determine the ATP concentration in the experimental samples by interpolating their luminescence values on the standard curve. Normalize the ATP concentration to the cell number or protein content.

-

Enzyme Kinetic Assay using Spectrophotometry

Principle: This protocol measures the initial reaction rate of an enzyme at different substrate concentrations by monitoring the change in absorbance of a substrate or product over time. This allows for the determination of Kₘ and Vₘₐₓ.

Protocol:

-

Reagent Preparation:

-

Buffer: Prepare a buffer solution at the optimal pH for the enzyme of interest.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme of known concentration. Keep the enzyme on ice.

-

Substrate Solutions: Prepare a series of dilutions of the substrate(s) at various concentrations. If investigating the effect of magnesium, prepare substrate solutions with and without a fixed concentration of MgCl₂.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to the wavelength at which the substrate or product has maximum absorbance.

-

Equilibrate the spectrophotometer's cuvette holder to the optimal temperature for the enzyme.

-

-

Assay Procedure:

-

In a quartz cuvette, combine the buffer, substrate solution, and any necessary cofactors (e.g., NAD⁺/NADH).

-

Place the cuvette in the spectrophotometer and allow the mixture to equilibrate to the set temperature.

-

Blank the spectrophotometer using this mixture.

-

Initiate the reaction by adding a small, known volume of the enzyme solution to the cuvette.

-

Immediately start recording the absorbance at regular time intervals.

-

-

Data Analysis:

-

Plot the absorbance values against time for each substrate concentration.

-

Determine the initial reaction velocity (V₀) from the initial linear portion of each curve. The slope of this line represents the rate of change in absorbance per unit time.

-

Convert the change in absorbance to a change in concentration using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the absorbing species, c is the concentration, and l is the path length of the cuvette (usually 1 cm).

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visually estimate these parameters.

-

Conclusion

The cellular mechanism of action of this compound is a composite of the fundamental roles of its dissociated ions. Magnesium acts as a critical cofactor and regulator of a vast array of enzymatic reactions, particularly those involved in energy metabolism, while malate serves as a key shuttle for reducing equivalents and an integral component of the Krebs cycle. The provision of both of these molecules can therefore be expected to enhance cellular bioenergetic capacity. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of the multifaceted roles of magnesium and malate in cellular health and disease. Further research is warranted to explore the synergistic effects of these two components in various cell types and under different physiological and pathological conditions.

References

- 1. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 2. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Concentration of Mg2+ in both prokaryotic and - Various - BNID 110389 [bionumbers.hms.harvard.edu]

- 4. concentration of Malate - Bacteria Escherichia coli - BNID 101184 [bionumbers.hms.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. brainly.com [brainly.com]

- 7. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The adenosine triphosphate inhibition of the pyruvate kinase reaction and its dependence on the total magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alliedacademies.org [alliedacademies.org]

- 10. Malate Dehydrogenase and NAD Malic Enzyme in the Oxidation of Malate by Sweet Potato Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Function, kinetic properties, crystallization, and regulation of microbial malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. creative-bioarray.com [creative-bioarray.com]

biochemical pathways influenced by magnesium malate supplementation

An In-Depth Technical Guide to the Biochemical Pathways Influenced by Magnesium Malate Supplementation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium is an essential mineral and a critical cofactor in over 600 enzymatic reactions, playing an indispensable role in cellular energy metabolism, neuromuscular function, and neurotransmitter synthesis.[1] this compound, a compound of magnesium and malic acid, offers high bioavailability and presents a unique dual-action mechanism by providing both the essential mineral and a key Krebs cycle intermediate.[2][3] This technical guide provides a comprehensive overview of the core . It details its impact on cellular energy production, neurological function, and detoxification processes. This document synthesizes quantitative data from clinical studies, presents detailed experimental protocols for relevant biomarker analysis, and utilizes Graphviz visualizations to illustrate complex molecular interactions and workflows for enhanced clarity.

Core Biochemical Pathways

This compound's influence stems from the distinct and synergistic roles of its two components: magnesium and malate. Magnesium is a crucial cofactor for hundreds of enzymes, particularly those involved in the transfer of phosphate groups, such as kinases, and is essential for the stabilization and function of ATP.[4][5] Malic acid, as an intermediate of the tricarboxylic acid (TCA) or Krebs cycle, directly participates in mitochondrial energy production.[2][6]

Cellular Energy Metabolism: The Krebs Cycle and ATP Production

The most significant impact of this compound is on cellular energy metabolism. Both magnesium and malate are central to the process of converting nutrients into adenosine triphosphate (ATP), the cell's primary energy currency.[7]

-

Role of Malate in the Krebs Cycle : Malic acid (malate) is a direct intermediate in the Krebs cycle. It is formed from fumarate and is subsequently oxidized to oxaloacetate in a reaction that reduces NAD+ to NADH.[8][9] Supplementing with malate can help fuel this cycle, potentially increasing the rate of ATP production, especially in states of metabolic stress.[2][10]

-

Role of Magnesium in ATP Synthesis and Utilization : Magnesium's role is multifaceted:

-

Cofactor for Krebs Cycle Enzymes : Several enzymes within the Krebs cycle are magnesium-dependent.

-

ATP Stabilization : For ATP to be biologically active, it must be bound to a magnesium ion (Mg-ATP).[4] This complex is the actual substrate for most ATP-dependent enzymes.

-

Mitochondrial Function : Magnesium is critical for maintaining mitochondrial membrane potential and for the function of the ATP synthase enzyme, which generates ATP during oxidative phosphorylation.[4][11]

-

The synergistic action of supplying both a key substrate (malate) and an essential cofactor (magnesium) makes this compound particularly effective for supporting mitochondrial function and energy output.[12]

Neurological Function and Neurotransmitter Regulation

Magnesium is fundamental in regulating neurotransmission and neuronal excitability. Its mechanisms of action are diverse and crucial for maintaining neurological homeostasis.

-

NMDA Receptor Antagonism : Magnesium acts as a natural antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] By blocking the NMDA receptor channel in a voltage-dependent manner, magnesium prevents excessive calcium influx and subsequent excitotoxicity, which can lead to neuronal damage. This action contributes to a calmer neural environment.

-

GABA Receptor Agonism : Magnesium enhances the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] It facilitates GABAergic signaling, which promotes relaxation and reduces anxiety.

-

Neurotransmitter Synthesis : Magnesium is a required cofactor in the enzymatic conversion of tryptophan to serotonin, a key neurotransmitter for mood regulation.[13] It is also believed to play a role in the synthesis of dopamine.[14] A deficiency can therefore be linked to mood disturbances.[14]

-

HPA Axis Regulation : Magnesium helps to temper the body's stress response by regulating the hypothalamic-pituitary-adrenal (HPA) axis.[1] Sufficient magnesium levels can dampen the release of stress hormones like cortisol.[1]

Detoxification Pathways

This compound contributes to the body's detoxification processes through multiple mechanisms, including heavy metal chelation and support for hepatic enzyme function.

-

Heavy Metal Chelation : Malic acid has been suggested to act as a chelator, binding to heavy metals such as aluminum and facilitating their excretion from the body.[12][14][15]

-

Liver Detoxification : The liver is the primary organ for detoxification, utilizing a two-phase process.

-

Phase I Detoxification : This phase, mediated by cytochrome P450 enzymes, transforms toxins into more reactive intermediate substances. Magnesium is a required cofactor for many of these enzymes.[16]

-

Phase II Detoxification : This phase involves conjugating the intermediate substances with various molecules to make them water-soluble for excretion. Magnesium supports these pathways.

-

-

Bowel Regularity : Magnesium helps support healthy bowel movements, which is a primary route for the elimination of toxic waste.[15][17]

Quantitative Data from Clinical Investigations

The therapeutic potential of this compound has been investigated primarily in conditions characterized by fatigue and chronic pain, such as fibromyalgia and chronic fatigue syndrome (CFS). However, the evidence is mixed and warrants further research.[18][19]

Table 1: Summary of Clinical Studies on Magnesium and Malic Acid in Fibromyalgia

| Study / Reference | Participants | Intervention | Duration | Key Quantitative Outcomes |

| Abraham and Flechas, 1992[20] | 15 fibromyalgia patients | 300-600 mg Magnesium & 1200-2400 mg Malate daily | 8 weeks | Statistically significant improvement in Tender Point Index scores and myalgia symptoms. |

| Russell et al., 1995[20][21] | 24 fibromyalgia patients | 3-6 tablets of Super Malic® (50 mg Mg, 200 mg malic acid per tablet) twice daily | 2 months | Significant reduction in measures of pain and tenderness. |

| Bagis et al.[19][20] | Women with fibromyalgia | 300 mg Magnesium Citrate daily | 8 weeks | Lower serum and erythrocyte magnesium levels were found in patients vs. controls.[20] Supplementation improved pain and tenderness symptoms.[19] |

| General Findings | Multiple studies | Varied Mg/Malate doses | Varied | Some studies report lower blood magnesium levels in fibromyalgia patients, but others find no significant difference.[20] The overall efficacy remains debated.[18][19] |

Table 2: Summary of Studies on Magnesium in Chronic Fatigue Syndrome (CFS)

| Study / Reference | Participants | Intervention | Duration | Key Quantitative Outcomes |

| Cox et al., 1991[22][23] | 20 CFS patients | Intramuscular magnesium sulfate injections | 6 weeks | Patients had significantly lower red blood cell magnesium levels than controls. 12 of 15 treated patients reported improved energy levels and emotional state, and reduced pain, compared to 3 of 17 on placebo. |

| Subsequent Studies[22][23] | CFS patients | Varied | Varied | Later studies failed to consistently replicate the finding of magnesium deficiency in CFS patients, leading to mixed conclusions about its role. |

Appendix: Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biochemical effects.

Protocol for In Vivo Measurement of Intracellular Free Mg²⁺

This protocol is adapted for the use of Mag-Fura-2 AM, a ratiometric fluorescent indicator, for quantifying intracellular free magnesium concentration ([Mg²⁺]i).[24]

3.1.1 Materials

-

Mag-Fura-2 AM (Acetoxymethyl ester)

-

Pluronic F-127

-

Anhydrous DMSO

-

Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Fluorescence microscopy system with dual excitation wavelength capabilities (e.g., 340 nm and 380 nm) and emission collection around 510 nm.

-

Ionophores (e.g., ionomycin) for calibration.

3.1.2 Procedure

-

Stock Solution Preparation : Prepare a 1-5 mM stock solution of Mag-Fura-2 AM in anhydrous DMSO. To aid solubilization, add an equal volume of 20% (w/v) Pluronic F-127 in DMSO. Vortex thoroughly. Aliquot and store at -20°C, protected from light.[24]

-

Working Solution Preparation : On the day of the experiment, dilute the stock solution in a physiological buffer to a final loading concentration of 1-10 µM.[24]

-

Cell/Tissue Loading :

-

For cell cultures: Incubate cells with the working solution for 30-60 minutes at 37°C.

-

For in vivo tissue (adapted): Surgically expose the tissue of interest (e.g., skeletal muscle). Apply the working solution directly to the tissue surface and incubate for 30-60 minutes at 37°C, protected from light.[24]

-

-

Washing and De-esterification : After loading, wash the cells/tissue with a warm physiological buffer to remove excess dye. Allow an additional 30 minutes for intracellular esterases to cleave the AM group, trapping the active indicator.[24]

-

Fluorescence Imaging : Excite the sample sequentially at ~340 nm and ~380 nm, and record the fluorescence emission at ~510 nm for each excitation wavelength.

-

Data Analysis :

-

Calculate the ratio (R) of the fluorescence intensity at 340 nm to that at 380 nm (R = F₃₄₀ / F₃₈₀).

-

Determine [Mg²⁺]i using the Grynkiewicz equation: [Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin₃₈₀ / Fmax₃₈₀) Where Kd is the dissociation constant of Mag-Fura-2 for Mg²⁺ (~1.9 mM), and Rmin, Rmax, and Fmin/max are determined from calibration procedures using ionophores in Mg²⁺-free and saturating Mg²⁺ solutions.[24]

-

Protocol for Quantification of Krebs Cycle Intermediates

Direct in vivo measurement is challenging due to low concentrations.[25] The established method involves stable isotope tracing using ¹³C Magnetic Resonance Spectroscopy (MRS).[25]

3.2.1 Principle A ¹³C-labeled substrate (e.g., [1-¹³C]glucose or [2-¹³C]acetate) is infused. As the label is metabolized, ¹³C is incorporated into the Krebs cycle intermediates and associated amino acids (like glutamate and glutamine). The rate of ¹³C enrichment in these molecules, measured by MRS, allows for the calculation of TCA cycle flux.[25]

3.2.2 Procedure Outline

-

Subject Preparation : Anesthetize the subject (e.g., rat) and position it within the MRS scanner. Secure intravenous and/or arterial lines for infusion and blood sampling.

-

Baseline Scans : Acquire baseline ¹H and ¹³C MRS scans to determine initial metabolite concentrations.

-

Infusion : Infuse a ¹³C-labeled precursor (e.g., [2-¹³C]acetate) over a set period.

-

Dynamic MRS Acquisition : Continuously acquire ¹³C spectra throughout the infusion to measure the time course of ¹³C label incorporation into metabolites like glutamate C4, C3, and C2.

-

Blood Sampling : Periodically sample arterial blood to measure the concentration and enrichment of the infused substrate.

-

Metabolic Modeling : Use the acquired MRS time-course data and blood plasma enrichment data as inputs for a metabolic model. This model, comprising a set of differential equations describing the flow of the ¹³C label through the relevant metabolic pathways, is then solved to determine the TCA cycle flux (VTCA).

References

- 1. metagenicsinstitute.com [metagenicsinstitute.com]

- 2. lovelifesupplements.co.uk [lovelifesupplements.co.uk]

- 3. This compound: the Reasons for its Extreme Bioavailability [supersmart.com]

- 4. Muscle energy, ATP and magnesium | Natural Doctor [naturaldoctor.gr]

- 5. douglaslabs.com [douglaslabs.com]

- 6. sourcenaturals.com [sourcenaturals.com]

- 7. nbinno.com [nbinno.com]

- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 9. jackwestin.com [jackwestin.com]

- 10. elivide.com [elivide.com]

- 11. Mitochondrial Mg2+ homeostasis decides cellular energy metabolism and vulnerability to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gertitashkomd.com [gertitashkomd.com]

- 13. draxe.com [draxe.com]

- 14. This compound Uses, 12 Benefits, Side Effects, and Dosage [medicinenet.com]

- 15. jigsawhealth.com [jigsawhealth.com]

- 16. purethera.com [purethera.com]

- 17. drgreenlifeorganics.com [drgreenlifeorganics.com]

- 18. medwave.cl [medwave.cl]

- 19. Magnesium for Chronic Pain, ME/CFS, Fibromyalgia [eleanorsteinmd.ca]

- 20. Magnesium and Fibromyalgia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound: Uses, Benefits, Side Effects, and Dosage [healthline.com]

- 22. Effects of Magnesium on Chronic Fatigue Syndrome (CFS) and Fatigue [viveenergymedicine.com]

- 23. Magnesium - MEpedia [me-pedia.org]

- 24. benchchem.com [benchchem.com]

- 25. In vivo detection of brain Krebs cycle intermediate by hyperpolarized magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Transport Mechanisms of Magnesium Malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium malate, a salt of magnesium and malic acid, is recognized for its high bioavailability. This is attributed to the synergistic roles of both components in cellular uptake and metabolism. Magnesium, an essential divalent cation, is crucial for a myriad of physiological processes. Its transport across the plasma membrane is mediated by a sophisticated network of ion channels and transporters. Malate, a key intermediate in the Krebs cycle, is transported into cells primarily by organic anion transporters. This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of magnesium and malate, summarizing key quantitative data, detailing experimental protocols for their study, and illustrating the signaling pathways that regulate these transport processes.

Introduction

Magnesium is the second most abundant intracellular cation and a cofactor for over 300 enzymes, playing a vital role in processes such as ATP metabolism, DNA and protein synthesis, and neuromuscular function. Malic acid is an organic acid that participates in cellular energy production. The combination of these two molecules in this compound is thought to enhance the absorption and cellular utilization of magnesium. Understanding the specific transport mechanisms is paramount for optimizing its therapeutic applications. It is generally accepted that this compound dissociates into magnesium (Mg²⁺) and malate ions prior to cellular uptake.

Cellular Uptake and Transport of Magnesium

The cellular uptake of magnesium is a complex process involving both passive and active transport mechanisms. Passive transport occurs paracellularly, while active transcellular transport is mediated by specific protein families.

Key Magnesium Transporters

Several families of proteins are responsible for the transmembrane transport of magnesium.

-

Transient Receptor Potential Melastatin (TRPM) 6 and 7: These are ion channels permeable to divalent cations, including Mg²⁺ and Ca²⁺.[1] TRPM7 is ubiquitously expressed and considered a primary pathway for cellular magnesium influx.[2] TRPM6 is predominantly found in the intestine and kidney, playing a crucial role in epithelial magnesium transport.[3] These channels can form both homomeric and heteromeric complexes.[4]

-

Solute Carrier Family 41 (SLC41): This family includes SLC41A1, SLC41A2, and SLC41A3, which are related to the bacterial Mg²⁺ transporter MgtE. SLC41A1 is a Na⁺/Mg²⁺ exchanger involved in magnesium efflux.[5]

-

Magnesium Transporter 1 (MagT1): This is a specific magnesium transporter.

-

Cyclin and CBS Domain Divalent Metal Cation Transport Mediators (CNNM): This family of proteins is also involved in magnesium transport.

Quantitative Data for Magnesium Transporters

The following table summarizes the available quantitative data for key magnesium transporters.

| Transporter | Substrate | K_m_ / IC_50_ | V_max_ | Cell Type/System | Reference(s) |

| SLC41A1 | Mg²⁺ | 0.67 mM (K_m_) | Not Reported | Xenopus laevis oocytes | [6] |

| TRPM7 | Free Mg²⁺ | 720 ± 79 µM (IC_50_) | Not Reported | HEK293 cells | [7] |

| TRPM7 | Mg·ATP | 2 ± 0.76 mM (IC_50_) | Not Reported | HEK293 cells | [7] |

Cellular Uptake and Transport of Malate

Malate, as an organic anion, is transported across the cell membrane by a distinct set of transporters, primarily belonging to the Organic Anion Transporter (OAT) family.

Key Malate Transporters

-

Organic Anion Transporter (OAT) Family: OATs are part of the SLC22 solute carrier family and are responsible for the transport of a wide range of organic anions. OAT1 (SLC22A6) and OAT3 (SLC22A8) are prominently expressed in the kidney and are involved in the transport of various metabolites and drugs.[8]

Quantitative Data for Malate Transporters

The following table summarizes the available quantitative data for key malate transporters.

| Transporter | Substrate | K_m_ | V_max_ | Cell Type/System | Reference(s) |

| OAT1 | Malate | < 100 µM | Not Reported | Not Specified | [9] |

| OAT3 | Estrone sulfate (ES) | 5.07 ± 0.49 µM | 330 ± 24 pmol·mg⁻¹·4min⁻¹ | hOAT3-expressing cells | [10] |

| OAT1 | p-aminohippurate (PAH) | 31 to 48 µM | Not Reported | Human kidney slices | [11] |

| OAT3 | Benzylpenicillin (PCG) | 14 to 90 µM | Not Reported | Human kidney slices | [11] |

Signaling Pathways Regulating Magnesium Transport

The activity of magnesium transporters is tightly regulated by various signaling pathways, ensuring cellular magnesium homeostasis.

Regulation of TRPM6 by Epidermal Growth Factor (EGF)

Epidermal growth factor (EGF) has been identified as a key regulator of TRPM6 activity. The binding of EGF to its receptor (EGFR) initiates a signaling cascade that leads to the increased surface expression of TRPM6 channels. This process involves the activation of Src family tyrosine kinases and the downstream effector Rac1.[12][13][14]

Regulation of SLC41A1 by Protein Kinases

The activity of the Na⁺/Mg²⁺ exchanger SLC41A1 is thought to be regulated by protein kinase A (PKA) and protein kinase C (PKC). Phosphorylation of SLC41A1 by these kinases can modulate its magnesium efflux activity. The regulation of SLC41A1 is also dependent on the intracellular magnesium concentration, with its surface expression being managed through an endosomal recycling mechanism.[15]

Experimental Protocols

The study of magnesium and malate transport requires specialized techniques to measure ion fluxes and intracellular concentrations.

Whole-Cell Patch Clamp for Measuring TRPM6/7 Currents

This electrophysiological technique allows for the measurement of ion currents across the entire cell membrane.

Experimental Workflow:

Protocol:

-

Cell Preparation: Plate cells expressing the ion channel of interest (e.g., TRPM6 in HEK293 cells) on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ. Fill the pipette with an intracellular solution (e.g., containing KCl, NaCl, MgCl₂, HEPES, EGTA).[16]

-

Seal Formation: Under a microscope, carefully approach a cell with the micropipette and apply slight positive pressure. Upon touching the cell, release the pressure to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.[17]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, establishing electrical access to the cell's interior.[18]

-

Data Acquisition: Using a patch-clamp amplifier and data acquisition software, apply a voltage protocol (e.g., voltage steps or ramps) and record the resulting ion currents.

-

Data Analysis: Analyze the current-voltage relationships, channel kinetics, and the effects of agonists or antagonists on channel activity.

Intracellular Magnesium Measurement with Mag-Fura-2 AM

This fluorescence microscopy technique uses a ratiometric dye to quantify intracellular free magnesium concentrations.

Experimental Workflow:

Protocol:

-

Reagent Preparation: Prepare a stock solution of Mag-Fura-2 AM (1-5 mM) in anhydrous DMSO. Prepare a physiological buffer (e.g., HBSS) at the correct pH.[4]

-

Cell Loading: Plate cells on a glass-bottom dish. Prepare a loading buffer containing 4-5 µM Mag-Fura-2 AM in the physiological buffer. Incubate the cells with the loading buffer for 30-60 minutes at 37°C.[1][4]

-

De-esterification: Wash the cells with fresh physiological buffer and incubate for an additional 30 minutes at 37°C to allow intracellular esterases to cleave the AM group, trapping the dye inside the cells.[1]

-

Image Acquisition: Using a fluorescence microscope equipped for ratiometric imaging, sequentially excite the cells at approximately 340 nm and 380 nm and collect the emission at ~510 nm.[19]

-

Data Analysis: After subtracting background fluorescence, calculate the ratio of the fluorescence intensities (340/380). This ratio can be converted to absolute magnesium concentration using a calibration curve.[19]

Radiolabeled Isotope Tracer Studies

This method uses radioactive or stable isotopes to directly measure the uptake of magnesium or malate into cells.

Protocol (using ²⁵Mg as an example):

-

Cell Preparation: Culture cells to near confluence in appropriate culture plates.

-

Uptake Buffer Preparation: Prepare an uptake buffer (e.g., a physiological saline solution) containing a known concentration of the stable isotope ²⁵Mg.

-

Uptake Assay: Wash the cells with a buffer to remove the culture medium. Add the ²⁵Mg-containing uptake buffer and incubate for various time points.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with an ice-cold stop solution (e.g., a buffer containing a high concentration of unlabeled MgCl₂ or EDTA) to remove extracellular isotopes.

-

Cell Lysis and Analysis: Lyse the cells and measure the intracellular ²⁵Mg content using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

-

Data Analysis: Calculate the rate of uptake over time.

A similar protocol can be adapted for radiolabeled malate (e.g., using ¹⁴C- or ³H-labeled malate), with the intracellular radioactivity measured by scintillation counting.[20]

Fluorescent Substrate Uptake Assay for OAT Activity

This assay uses a fluorescent substrate of OATs, such as fluorescein, to measure transporter activity.

Protocol:

-

Cell Preparation: Culture cells expressing the OAT of interest (e.g., OAT1 or OAT3) in a multi-well plate.

-

Uptake Assay: Wash the cells with a physiological buffer. Add a solution containing a fluorescent substrate (e.g., fluorescein) and incubate for a specific time. Include control wells with known OAT inhibitors (e.g., probenecid) to determine specific uptake.

-

Termination of Uptake: Stop the assay by rapidly washing the cells with ice-cold buffer.

-

Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

-

Data Analysis: Subtract the fluorescence in the inhibitor-treated wells from the total fluorescence to determine the OAT-mediated uptake.

Conclusion

The cellular uptake of this compound is a multifaceted process that relies on the independent transport of magnesium and malate ions. Magnesium enters cells through a variety of channels and transporters, with TRPM6/7 and the SLC41 family playing pivotal roles. Malate is primarily transported by members of the organic anion transporter family. The activity of these transporters is dynamically regulated by complex signaling networks, ensuring cellular homeostasis. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of these transport mechanisms, which is essential for the continued development of this compound as a therapeutic agent. Further research is warranted to fully elucidate the kinetic parameters of all involved transporters and the intricate details of their regulatory pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. TRPM7: a unique channel involved in magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insight into the molecular regulation of the epithelial magnesium channel TRPM6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. SLC41A1 is a novel mammalian Mg2+ carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional characterization of human SLC41A1, a Mg2+ transporter with similarity to prokaryotic MgtE Mg2+ transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TRPM7 Channel Is Regulated by Magnesium Nucleotides via its Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. graphviz.org [graphviz.org]

- 9. escholarship.org [escholarship.org]

- 10. The Activity of Organic Anion Transporter-3: Role of Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices [pubmed.ncbi.nlm.nih.gov]

- 12. EGF Increases TRPM6 Activity and Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EGF increases TRPM6 activity and surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. SLC41A1 Mg(2+) transport is regulated via Mg(2+)-dependent endosomal recycling through its N-terminal cytoplasmic domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Patch Clamp Protocol [labome.com]

- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

The Pharmacokinetics and In Vivo Metabolism of Magnesium Malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium is an essential mineral involved in over 300 enzymatic reactions critical for human health, including energy production, muscle and nerve function, and the structural development of bone.[1] Magnesium malate, a compound formed by combining magnesium with malic acid, has garnered significant interest as a bioavailable source of magnesium. Malic acid, an organic acid naturally present in fruits, is a key intermediate in the Krebs cycle, the body's primary energy production pathway.[2][3] This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and in vivo metabolism of this compound, intended to support research and development in the fields of nutrition and pharmacology.

Pharmacokinetics of this compound

The pharmacokinetic profile of a substance describes its absorption, distribution, metabolism, and excretion (ADME). For this compound, this involves the bioavailability of magnesium and the metabolic fate of both the magnesium and malate ions upon oral administration.

Absorption

Following oral ingestion, this compound dissociates in the gastrointestinal tract into magnesium ions (Mg²⁺) and malate ions. The absorption of magnesium occurs primarily in the small intestine through both passive paracellular and active transcellular pathways.[4][5] The bioavailability of magnesium from this compound has been shown to be superior to that of some other common magnesium salts.

A key preclinical study by Uysal et al. (2019) in Sprague Dawley rats demonstrated the high bioavailability of this compound compared to magnesium sulfate, oxide, acetyl taurate, and citrate. Following a single oral dose of 400 mg/70 kg, this compound resulted in the highest area under the curve (AUC) for serum magnesium concentration, indicating greater overall absorption.[6][7] Serum magnesium levels were significantly higher at the 8-hour mark compared to all other groups, and levels remained elevated for an extended period, suggesting sustained absorption.[6][8][9]

Distribution

Once absorbed, magnesium is distributed throughout the body. Approximately 99% of the body's total magnesium is found in bone, muscles, and non-muscular soft tissues.[10] The exchangeable pool of magnesium, primarily from bone, serves as a reservoir to maintain stable extracellular magnesium concentrations.[10]

Metabolism of Malate

Malate, as a natural component of the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle), is readily metabolized by the body for energy production.[2][10] The Krebs cycle is a series of chemical reactions that occur in the mitochondria of cells to generate energy in the form of adenosine triphosphate (ATP).[3]

The metabolic pathway of malate involves the following key steps:

-

Conversion to Oxaloacetate: Malate is oxidized to oxaloacetate by the enzyme malate dehydrogenase. This reaction also reduces NAD⁺ to NADH.[3]

-

Entry into Gluconeogenesis: Oxaloacetate can be converted to phosphoenolpyruvate and enter the gluconeogenesis pathway to produce glucose.[11]

-

Condensation with Acetyl-CoA: Oxaloacetate condenses with acetyl-CoA to form citrate, initiating the Krebs cycle.[6]

Excretion

The primary route of excretion for absorbed magnesium is via the kidneys.[7] The kidneys play a crucial role in maintaining magnesium homeostasis by filtering and reabsorbing the mineral.[4] Unabsorbed magnesium is eliminated in the feces.[12] Malate that is not utilized in the Krebs cycle or other metabolic pathways is also excreted in the urine.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative data on the pharmacokinetics of magnesium following oral administration of this compound and other magnesium salts from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Magnesium from this compound in Rats

| Parameter | Value | Study |

| Dose | 400 mg/70 kg (elemental magnesium) | Uysal et al. (2019)[6] |

| Animal Model | Sprague Dawley rats | Uysal et al. (2019)[6] |

| AUC (Area Under the Curve) | Highest among Mg malate, sulfate, oxide, acetyl taurate, and citrate | Uysal et al. (2019)[6] |

| Serum Mg at 4 hours | Significantly elevated | Uysal et al. (2019)[8] |

| Serum Mg at 8 hours | Significantly higher than all other groups | Uysal et al. (2019)[6][8] |

Table 2: Bioavailability Data of Di-Magnesium Malate in Humans

| Parameter | Value | Study |

| Supplement | Timed-release di-magnesium malate (500 mg) with vitamins B6, B12, and folate | Scottsdale Magnesium Study[13][14] |

| Serum Mg Increase at 4 hours | 22% increase from baseline | Scottsdale Magnesium Study[1] |

| Red Blood Cell (RBC) Mg Increase | 6% at 30 days, 30% at 90 days | Scottsdale Magnesium Study[13][14] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound pharmacokinetics.

In Vivo Pharmacokinetic Study in Rats (Based on Uysal et al., 2019)

-

Animal Model: Male Sprague Dawley rats are commonly used.[6][15]

-

Housing and Diet: Animals are housed in a controlled environment with a standard diet and water ad libitum. For magnesium-specific studies, a magnesium-depleted diet may be provided for a period before the study to ensure a consistent baseline.[16]

-

Dosing: this compound is administered orally via gavage. The dosage is calculated based on the elemental magnesium content. A common dosage used is 400 mg/70 kg of elemental magnesium.[6][7]

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 1, 2, 4, 8, and 24 hours) via tail vein or cardiac puncture. Serum is separated by centrifugation.[17]

-

Tissue Collection: At the end of the study, animals are euthanized, and tissues such as the brain, muscle, and bone are collected for magnesium analysis.[18]

Sample Preparation and Analysis

-

Magnesium Analysis in Serum and Tissue:

-

Sample Preparation: Serum samples can be diluted with a suitable diluent. Tissue samples require homogenization in a lysis buffer, followed by centrifugation to obtain a clear supernatant.[8][19]

-

Analytical Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and accurate method for quantifying magnesium concentrations in biological samples.[11][19][20] The method is validated for linearity, precision, accuracy, and limits of detection and quantification.[11][21]

-

-

Malic Acid Analysis in Plasma:

-

Sample Preparation: Plasma samples are typically deproteinized by adding a solvent like methanol, followed by centrifugation.[22]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a common method for the quantification of malic acid.[23][24] The method involves chromatographic separation on a suitable column and detection at a specific wavelength or mass-to-charge ratio.[23][24][25]

-

Visualizations: Signaling Pathways and Experimental Workflows

Magnesium Absorption and Distribution Pathway

In Vivo Metabolism of Malate (Krebs Cycle)

Experimental Workflow for a Preclinical Pharmacokinetic Study

Conclusion

The available evidence strongly suggests that this compound is a highly bioavailable form of magnesium. Upon oral administration, it effectively elevates and sustains serum magnesium levels. The malate component is readily metabolized through the Krebs cycle, contributing to cellular energy production. This dual benefit of providing both an essential mineral and an energy substrate makes this compound a compound of significant interest for nutritional and therapeutic applications. Further research, particularly well-controlled human clinical trials focusing on detailed pharmacokinetic parameters, will be invaluable in fully elucidating the in vivo behavior of this compound and optimizing its use in various health contexts.

References

- 1. thejeshgn.com [thejeshgn.com]

- 2. ancient-minerals.com [ancient-minerals.com]

- 3. cdn.wou.edu [cdn.wou.edu]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. agilent.com [agilent.com]

- 6. praxilabs.com [praxilabs.com]

- 7. Magnesium basics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. L-Malate's Plasma and Excretion Profile in the Treatment of Moderate and Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. toolify.ai [toolify.ai]

- 16. Effects of Dietary L-malic Acid Supplementation on Meat Quality, Antioxidant Capacity and Muscle Fiber Characteristics of Finishing Pigs [mdpi.com]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. Dose-Dependent Absorption Profile of Different Magnesium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rbm.iqvia.com [rbm.iqvia.com]

- 20. Bioavailability and Pharmacokinetics of Magnesium After Administration of Magnesium Salts to Humans | Semantic Scholar [semanticscholar.org]

- 21. scielo.br [scielo.br]

- 22. researchgate.net [researchgate.net]

- 23. glsciences.com [glsciences.com]

- 24. researchgate.net [researchgate.net]

- 25. Pharmacokinetics of magnesium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Magnesium Malate's Role in Mitochondrial Function and Bioenergetics: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria are central to cellular bioenergetics, orchestrating the production of adenosine triphosphate (ATP) through oxidative phosphorylation. The efficiency of this process is contingent upon the availability of key substrates and cofactors. This technical guide provides an in-depth examination of magnesium malate, a compound that uniquely provides two critical components for mitochondrial function: magnesium (Mg²⁺) and malate. Magnesium is an essential cofactor for over 600 enzymatic reactions, including the stabilization and utilization of ATP and the modulation of key enzymes within the Krebs cycle.[1] Malate is a direct intermediate of the Krebs cycle and a crucial component of the malate-aspartate shuttle, which transports reducing equivalents into the mitochondrial matrix.[2][3] This document synthesizes the current understanding of how magnesium and malate individually and synergistically support mitochondrial bioenergetics. It presents quantitative data from relevant studies, details experimental protocols for assessing mitochondrial function, and provides visual representations of the core biochemical pathways to facilitate a comprehensive understanding for research and development applications.

The Central Role of Magnesium in Mitochondrial Bioenergetics

Magnesium is the second most abundant intracellular cation and is indispensable for fundamental mitochondrial processes.[4] Its roles are multifaceted, extending from substrate activation to enzymatic regulation and structural integrity.

-

The Mg-ATP Complex: ATP, the primary energy currency of the cell, is biologically active primarily in its complexed form with magnesium (Mg-ATP).[4][5] Magnesium ions stabilize the polyphosphate chain of ATP, allowing it to be recognized and utilized by enzymes such as ATPases and kinases.[5][6] Within the mitochondrion, the F₀F₁-ATP synthase, the enzyme responsible for the final step of ATP production, requires magnesium to function optimally.[5][7]

-

Enzymatic Cofactor in the Krebs Cycle: The Krebs cycle, or tricarboxylic acid (TCA) cycle, is the final common pathway for the oxidation of fuel molecules. Several key enzymes in this cycle are magnesium-dependent. Notably, mitochondrial Mg²⁺ activates isocitrate dehydrogenase and 2-oxoglutarate dehydrogenase, which are critical regulatory steps in the cycle.[7] This activation is essential for the continuous production of reducing equivalents (NADH and FADH₂) that fuel the electron transport chain (ETC).

-

Regulation of Ion Transport: Magnesium is a critical regulator of ion channels in the inner mitochondrial membrane, including those for calcium (Ca²⁺) and potassium (K⁺).[4][7] It acts as a natural antagonist to calcium, helping to prevent mitochondrial calcium overload, a condition that can trigger the opening of the mitochondrial permeability transition pore (mPTP) and initiate apoptotic pathways.[8]

The Indispensable Role of Malate in Mitochondrial Metabolism

Malate is a dicarboxylic acid that functions as a key intermediate in central metabolism. Its presence and transport across the mitochondrial membrane are vital for cellular energy production.

-

Krebs Cycle Intermediate: Malate is a direct participant in the Krebs cycle. It is formed from fumarate and is subsequently oxidized to oxaloacetate by malate dehydrogenase, a reaction that reduces NAD⁺ to NADH.[9] This step directly contributes to the pool of reducing equivalents that drive ATP synthesis via oxidative phosphorylation.

-

The Malate-Aspartate Shuttle (MAS): The inner mitochondrial membrane is impermeable to NADH.[2] The MAS is a primary mechanism in the heart, liver, and brain for translocating the reducing equivalents from NADH generated during glycolysis in the cytosol into the mitochondrial matrix.[2][10] Cytosolic malate dehydrogenase reduces oxaloacetate to malate while oxidizing cytosolic NADH to NAD⁺. Malate is then transported into the matrix via the malate-α-ketoglutarate antiporter.[2] Inside the matrix, mitochondrial malate dehydrogenase reverses the reaction, regenerating oxaloacetate and producing NADH, which can then enter the ETC.[10][11] This shuttle is critical for maximizing ATP yield from glucose.

The Synergistic Action of this compound

This compound provides both an essential cofactor (Mg²⁺) and a key Krebs cycle substrate (malate) in a single, highly bioavailable compound.[9] This dual contribution presents a compelling hypothesis for its efficacy in supporting mitochondrial bioenergetics. By simultaneously delivering these components, this compound may:

-

Enhance ATP Production: Malate directly enters the Krebs cycle to generate NADH, while magnesium ensures the stability and function of the F₀F₁-ATP synthase required to convert the energy from NADH into ATP.[3][12][13]

-

Support High-Energy Demand Tissues: Tissues with high metabolic rates, such as cardiac muscle and neurons, rely heavily on efficient mitochondrial function and are therefore particularly sensitive to deficiencies in either magnesium or Krebs cycle intermediates.[14]

-

Improve Cellular Redox State: The malate-aspartate shuttle, facilitated by malate, is crucial for recycling cytosolic NAD⁺, a process necessary to sustain glycolysis under aerobic conditions.[10]

Quantitative Data on Magnesium and Mitochondrial Function

While direct, large-scale clinical trials on this compound's specific effects on mitochondrial bioenergetics are limited, studies on magnesium supplementation in models of mitochondrial dysfunction provide valuable quantitative insights.

Table 1: Effects of Magnesium Supplementation on Mitochondrial Function in a Diabetic Mouse Model Data synthesized from L-H. Lin et al., JCI Insight, 2019.[14][15]

| Parameter | Control (CT) Group | Diabetes (DM) Group | DM + Mg Group |

| Mitochondrial ATP Production (nmol/L per mg protein) | 89 ± 6 | 66 ± 9 | 119 ± 10 |

| Mitochondrial ROS (Fold increase vs. CT) | 1.0 | 1.7 ± 0.2 | 1.1 ± 0.1 (Value inferred from graphical data) |

| Mitochondrial Ca²⁺ Load (Fold increase vs. CT) | 1.0 | 3.71 ± 1.28 | 1.5 ± 0.5 (Value inferred from graphical data) |

| Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) | 1.72 ± 0.18 | 0.65 ± 0.06 | 1.55 ± 0.15 (Value inferred from graphical data) |

Table 2: Bioavailability of Di-Magnesium Malate in a Human Clinical Study Data from J.R. Capps et al., Journal of the American College of Nutrition, 2018.[16]

| Parameter | Baseline (Mean) | After 30 Days (Mean) | After 90 Days (Mean) |

| Red Blood Cell (RBC) Mg²⁺ (mg/dL) | 5.2 | 5.5 (+6%) | 6.7 (+30%) |

| Serum Mg²⁺ (mg/dL) - 8 hours post-ingestion | 1.9 | 2.1 (+10.5%) | N/A |

| Symptom Score Improvement (Magnesium Status Questionnaire) | N/A | 28% | 63% |

These data demonstrate that magnesium supplementation can reverse key indicators of mitochondrial dysfunction in a disease model and that di-magnesium malate is effectively absorbed and leads to increased intracellular magnesium levels over time.[14][15][16]

Experimental Protocols for Assessing Mitochondrial Function

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to evaluate the impact of compounds like this compound on mitochondrial bioenergetics.

Protocol 1: High-Resolution Respirometry

This protocol measures the oxygen consumption rate (OCR), a direct indicator of electron transport chain activity.

-

Preparation of Mitochondria/Cells:

-

Isolated Mitochondria: Isolate mitochondria from tissue homogenates (e.g., rat liver, heart, or brain) using differential centrifugation.[17] Determine protein concentration via a BCA assay.

-

Permeabilized Cells: Culture cells (e.g., HepG2, primary neurons) to confluence.[18] Permeabilize the plasma membrane with a mild detergent like digitonin or saponin, leaving mitochondrial membranes intact.

-

-

Assay Setup (e.g., Seahorse XF Analyzer):

-

Plate permeabilized cells or add isolated mitochondria (5-10 µg) to each well of a Seahorse microplate in mitochondrial assay solution (MAS).[19]

-

Prepare injection ports with substrates and inhibitors:

-

Port A: Substrates for Complex I (e.g., 10 mM pyruvate, 2 mM malate) and ADP (e.g., 4 mM) to stimulate State 3 respiration.[19]

-

Port B: Oligomycin (e.g., 2.5 µg/mL), an ATP synthase inhibitor, to measure State 4 (leak) respiration.

-

Port C: FCCP (e.g., 4 µM), an uncoupling agent, to measure maximal respiration.

-

Port D: Rotenone (e.g., 2 µM) and Antimycin A (e.g., 2 µM), inhibitors of Complex I and III, to measure non-mitochondrial oxygen consumption.

-

-

-

Data Acquisition and Analysis:

-

Run the pre-programmed assay on the instrument.

-

Normalize OCR data to protein concentration.

-

Calculate key parameters: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.

-

Protocol 2: Mitochondrial ATP Production Assay

This method directly quantifies the rate of ATP synthesis.

-

Sample Preparation: Prepare isolated mitochondria as described in Protocol 1.

-

Reaction Mixture: In a 96-well luminometer plate, add isolated mitochondria (10-20 µg) to a respiration buffer containing ADP, inorganic phosphate, and a chosen substrate (e.g., pyruvate/malate).

-

Luminescence Measurement:

-

Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the amount of ATP produced in the experimental samples.

-

Data Analysis: Calculate the rate of ATP production and normalize to mitochondrial protein content (e.g., nmol ATP/min/mg protein).

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol assesses mitochondrial health by measuring the electrochemical gradient across the inner mitochondrial membrane.

-

Cell Preparation: Culture cells of interest on glass-bottom dishes or in 96-well plates suitable for microscopy or flow cytometry.

-

Staining:

-

Incubate live cells with a cationic, fluorescent dye such as JC-1 (e.g., 2 µM for 30 minutes at 37°C).[21]

-

In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.

-

-

Imaging/Flow Cytometry:

-

Microscopy: Acquire images using fluorescence microscopy with appropriate filters for red and green channels.

-

Flow Cytometry: Harvest cells and analyze them on a flow cytometer, detecting both red and green fluorescence signals.

-

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction.

-

Conclusion and Future Directions

The biochemical roles of magnesium and malate in mitochondrial function are well-established. Magnesium is a critical cofactor for ATP synthase and key Krebs cycle dehydrogenases, while malate is a direct substrate for the cycle and essential for shuttling reducing equivalents into the mitochondria. This compound, by providing both of these molecules, is logically positioned to be an effective compound for supporting and enhancing mitochondrial bioenergetics. The existing quantitative data, although often from studies of magnesium in general, supports the hypothesis that improving magnesium status can ameliorate mitochondrial dysfunction.

For drug development professionals and researchers, this compound represents a promising agent for addressing conditions associated with impaired mitochondrial energy production, such as metabolic disorders, cardiovascular disease, and neurodegenerative conditions.[7][14] Future research should focus on clinical trials designed specifically to quantify the effects of this compound on direct endpoints of mitochondrial function, such as ATP production rates and spare respiratory capacity, in both healthy and patient populations. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

- 1. Magnesium—An Ion with Multiple Invaluable Actions, Often Insufficiently Supplied: From In Vitro to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 3. pure-essentials.com [pure-essentials.com]

- 4. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. formexc.com [formexc.com]

- 6. Magnesium induced structural reorganization in the active site of adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]